molecular formula C11H13NO2 B8703365 (S)-Ethyl indoline-3-carboxylate

(S)-Ethyl indoline-3-carboxylate

Cat. No. B8703365
M. Wt: 191.23 g/mol
InChI Key: AMXYINYUZBCGGG-UHFFFAOYSA-N
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Patent
US08829006B2

Procedure details

0.79 g (3.5 mmol) ethyl 2,3-dihydro-1H-indol-3-carboxylate were added batchwise at RT to 7.8 mL (7.8 mmol) of a 1 M lithium aluminium hydride solution (in THF) in 40 mL THF and refluxed for 1 h. Then the reaction mixture was combined with water while being cooled, the precipitate formed was filtered off and the filtrate was evaporated down.
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]([C:10](OCC)=[O:11])[CH2:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O>C1COCC1>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]([CH2:10][OH:11])[CH2:2]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.79 g
Type
reactant
Smiles
N1CC(C2=CC=CC=C12)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while being cooled
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated down

Outcomes

Product
Name
Type
Smiles
N1CC(C2=CC=CC=C12)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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